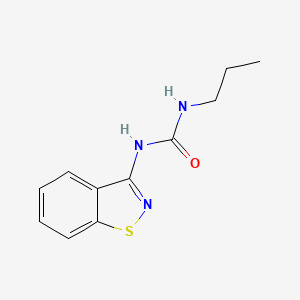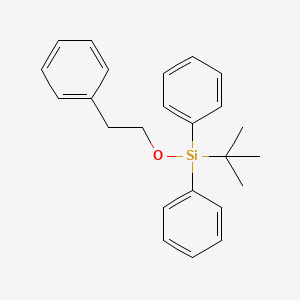
Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)- is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of a silane group bonded to a 1,1-dimethylethyl group, two phenyl groups, and a 2-phenylethoxy group. It is used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)- typically involves the reaction of chlorosilanes with phenyl-containing reagents. One common method is the reaction of tert-butylchlorodiphenylsilane with 2-phenylethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silanol group.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its ability to form strong bonds with various substrates
Mecanismo De Acción
The mechanism by which Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)- exerts its effects involves the interaction of the silane group with various molecular targets. The compound can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is exploited in surface modification and adhesion applications. Additionally, the phenyl groups contribute to the compound’s stability and reactivity by providing a hydrophobic environment that can interact with organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
Silane, chloro(1,1-dimethylethyl)diphenyl-: Similar in structure but contains a chloro group instead of the 2-phenylethoxy group.
Silane, diphenyl-: Lacks the 1,1-dimethylethyl and 2-phenylethoxy groups, making it less complex.
Uniqueness
Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)- is unique due to the presence of the 2-phenylethoxy group, which enhances its reactivity and potential applications. The combination of the 1,1-dimethylethyl group and the phenyl groups provides a balance of stability and reactivity, making it suitable for a wide range of applications.
Propiedades
Número CAS |
105966-41-4 |
|---|---|
Fórmula molecular |
C24H28OSi |
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
tert-butyl-diphenyl-(2-phenylethoxy)silane |
InChI |
InChI=1S/C24H28OSi/c1-24(2,3)26(22-15-9-5-10-16-22,23-17-11-6-12-18-23)25-20-19-21-13-7-4-8-14-21/h4-18H,19-20H2,1-3H3 |
Clave InChI |
XSAWSANJLCIYSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


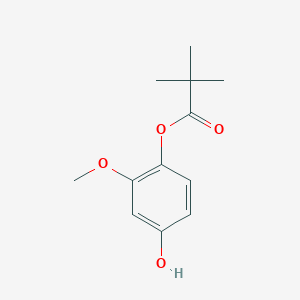
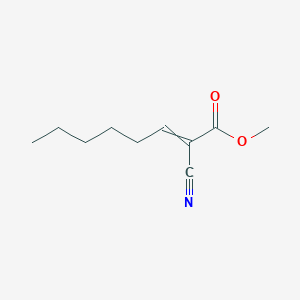
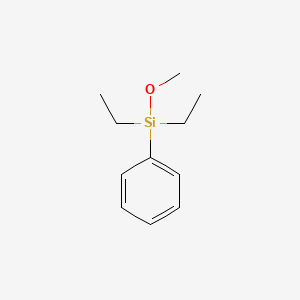
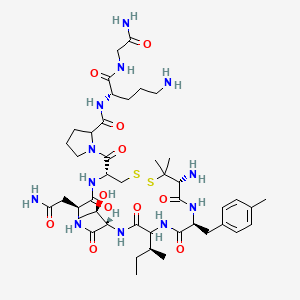
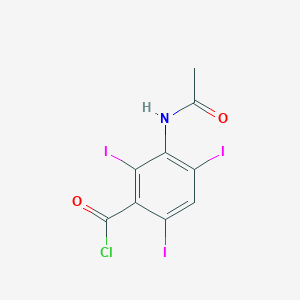
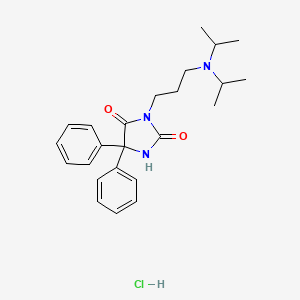
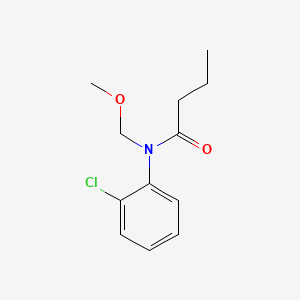
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)

methyl}benzamide](/img/structure/B14324963.png)


